2,4-dichloro-7-nitrodibenzo[b,f]oxepine
Overview
Description
2,4-Dichloro-7-nitrodibenzo[b,f]oxepine is a heterocyclic compound that belongs to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a seven-membered oxepine ring fused with two benzene rings, and substituted with chlorine and nitro groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the oxepine ring .
Another method involves the use of iron(III) chloride as a catalyst in an alkyne-aldehyde metathesis reaction. This method provides high regio- and chemoselectivity under mild conditions, making it an efficient route for the synthesis of dibenzo[b,f]oxepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high efficiency and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing nitro groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed, although specific examples for this compound are limited.
Major Products
Scientific Research Applications
2,4-Dichloro-7-nitrodibenzo[b,f]oxepine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-dichloro-7-nitrodibenzo[b,f]oxepine exerts its effects is primarily through interaction with microtubules. Microtubules are dynamic polymers of tubulin that play a crucial role in cell division and intracellular transport. The compound acts as a microtubule inhibitor, disrupting the polymerization and depolymerization processes, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known microtubule inhibitors used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without chlorine and nitro substituents.
2,4-Dichlorodibenzo[b,f]oxepine: Similar structure but lacks the nitro group.
7-Nitrodibenzo[b,f]oxepine: Similar structure but lacks the chlorine substituents.
Uniqueness
2,4-Dichloro-7-nitrodibenzo[b,f]oxepine is unique due to the presence of both chlorine and nitro groups, which impart distinct electronic and steric effects. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1,3-dichloro-9-nitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-10-5-9-2-1-8-3-4-11(17(18)19)7-13(8)20-14(9)12(16)6-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHMHSEBQMFCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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